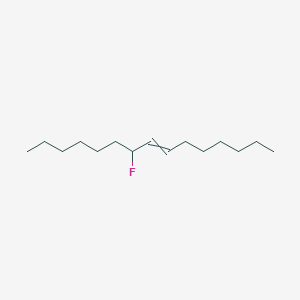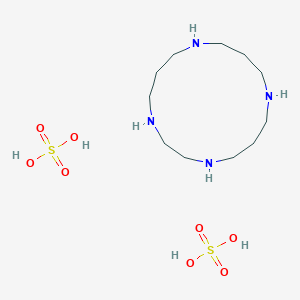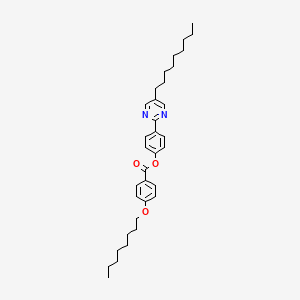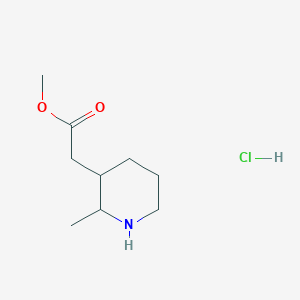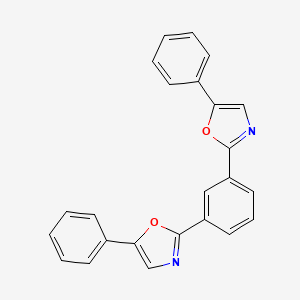![molecular formula C22H22O5 B14272217 Propanedioic acid, [(1S)-3-oxocyclopentyl]-, bis(phenylmethyl) ester CAS No. 154194-47-5](/img/structure/B14272217.png)
Propanedioic acid, [(1S)-3-oxocyclopentyl]-, bis(phenylmethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, [(1S)-3-oxocyclopentyl]-, bis(phenylmethyl) ester is a complex organic compound with a unique structure that includes a cyclopentyl ring, ester groups, and aromatic phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, [(1S)-3-oxocyclopentyl]-, bis(phenylmethyl) ester typically involves the esterification of propanedioic acid derivatives with benzyl alcohol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of advanced purification techniques like distillation and crystallization ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, [(1S)-3-oxocyclopentyl]-, bis(phenylmethyl) ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and acids.
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, [(1S)-3-oxocyclopentyl]-, bis(phenylmethyl) ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Propanedioic acid, [(1S)-3-oxocyclopentyl]-, bis(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes and receptors in biological systems. The cyclopentyl ring and phenyl groups contribute to the compound’s stability and specificity in binding to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanedioic acid, [(1S)-3-oxocycloheptyl]-, bis(phenylmethyl) ester: Similar structure but with a seven-membered ring instead of a five-membered ring.
Diethyl malonate: A simpler ester of propanedioic acid with ethyl groups instead of phenylmethyl groups.
Uniqueness
Propanedioic acid, [(1S)-3-oxocyclopentyl]-, bis(phenylmethyl) ester is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
154194-47-5 |
|---|---|
Molekularformel |
C22H22O5 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
dibenzyl 2-[(1S)-3-oxocyclopentyl]propanedioate |
InChI |
InChI=1S/C22H22O5/c23-19-12-11-18(13-19)20(21(24)26-14-16-7-3-1-4-8-16)22(25)27-15-17-9-5-2-6-10-17/h1-10,18,20H,11-15H2/t18-/m0/s1 |
InChI-Schlüssel |
DNAMBZWBZIHNSG-SFHVURJKSA-N |
Isomerische SMILES |
C1CC(=O)C[C@H]1C(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
C1CC(=O)CC1C(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Methylphenyl)methyl]oxepan-2-one](/img/structure/B14272134.png)

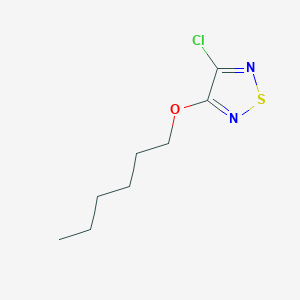
![N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B14272155.png)
![2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid](/img/structure/B14272161.png)
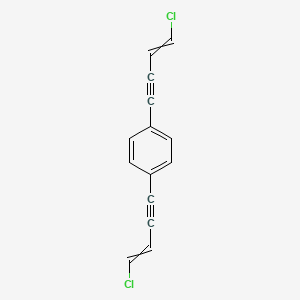
![[[(E)-4-(2-amino-4-oxo-3H-pteridin-6-yl)-2-hydroxy-3,4-bis(sulfanyl)but-3-enoxy]-hydroxyphosphoryl] [5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14272181.png)
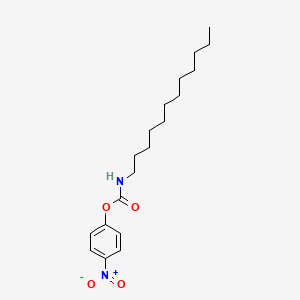
![2-[(Pyren-1-YL)methoxy]ethan-1-amine](/img/structure/B14272185.png)
